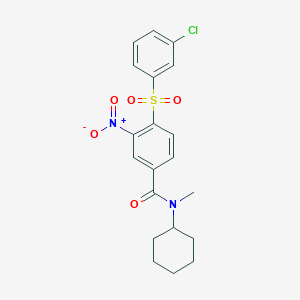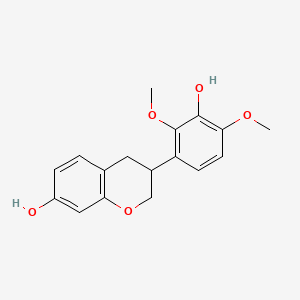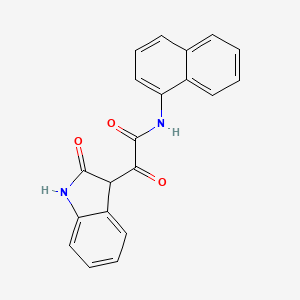
N-(1-naphthalenyl)-2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-naphthalenyl)-2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide is a member of naphthalenes.
Wissenschaftliche Forschungsanwendungen
Anxiolytic Effect : Research by Lutsenko, Bobyrev, and Devyatkina (2013) explored the anxiolytic activity of 2-oxyindolin-3-glyoxylic acid derivatives, including N-(1-naphthalenyl)-2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide. They used computer prediction and experimental methods, confirming the compound's potential anxiolytic effects through animal testing (Lutsenko, Bobyrev, & Devyatkina, 2013).
Antiproliferative Activities : Chen et al. (2013) synthesized derivatives of N-(naphthalen-2-yl)acetamide and evaluated their antiproliferative activities against various human cancer cell lines. N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was found to be particularly active against nasopharyngeal carcinoma (Chen et al., 2013).
Antispasmodic Activity : A study by Lutsenko, Ruslan, and Sydorenko (2014) investigated the anticonvulsant action of 2-oksoindolin-3-glyoxylic acid derivatives, including this compound. Their research demonstrated the compound's effectiveness in reducing symptoms of convulsion in animal models (Lutsenko, Ruslan, & Sydorenko, 2014).
Effect on Monoamines : In 2017, Lutsenko et al. researched the impact of this compound on the monoaminergic system in rats subjected to experimental neurosis. The study found that the compound adjusted the level of monoamines, influencing the content of adrenaline, noradrenaline, dopamine, and serotonin (Lutsenko et al., 2017).
Local Anaesthetic Activity : Jindal et al. (2003) synthesized N-(2-diethylaminoethyl)-2-(naphthalen-1-yloxy)acetamide oxalate and evaluated its local anesthetic activities. The study found that it exhibited potency and action comparable to lidocaine, a commonly used local anesthetic (Jindal et al., 2003).
Eigenschaften
Molekularformel |
C20H14N2O3 |
|---|---|
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
N-naphthalen-1-yl-2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide |
InChI |
InChI=1S/C20H14N2O3/c23-18(17-14-9-3-4-10-16(14)21-19(17)24)20(25)22-15-11-5-7-12-6-1-2-8-13(12)15/h1-11,17H,(H,21,24)(H,22,25) |
InChI-Schlüssel |
GLVCHIDHYYMASI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)C3C4=CC=CC=C4NC3=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)C3C4=CC=CC=C4NC3=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


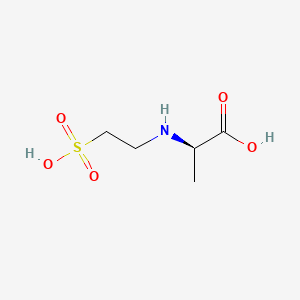
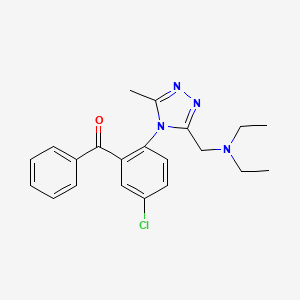
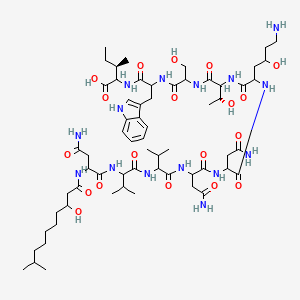
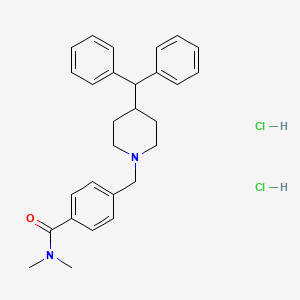
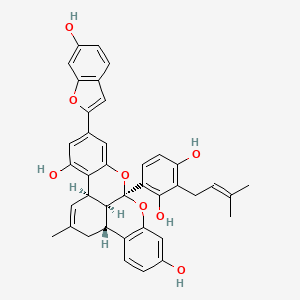
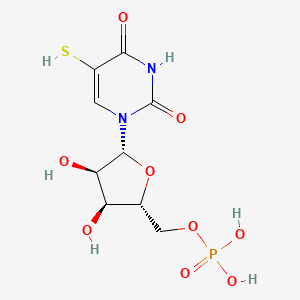
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1229607.png)

![2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid](/img/structure/B1229613.png)

![4-[(4-Ethoxy-3-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B1229615.png)
![2-(2-Bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-one](/img/structure/B1229619.png)
